[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride
Description
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride is a specialized sulfonyl chloride derivative characterized by its bicyclic framework and trifluoromethyl substituent. Its bicyclo[2.2.1]heptane (norbornane) backbone introduces steric rigidity, which may influence reactivity and selectivity in substitution or coupling reactions compared to linear or aromatic analogs.
Properties
IUPAC Name |
[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3O2S/c10-16(14,15)6-7-1-3-8(5-7,4-2-7)9(11,12)13/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUMSEQOHWOSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CS(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)-1-bicyclo[221]heptanyl]methanesulfonyl chloride typically involves multiple steps, starting with the formation of the bicyclo[221]heptane core One common approach is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functionalization to introduce the trifluoromethyl group
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (–SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols.
Sulfonamide Formation
Reaction with primary or secondary amines yields sulfonamides, a key reaction in pharmaceutical synthesis:
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Conditions : Typically conducted in aprotic solvents (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl.
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Example : Analogous compounds like N-(4-butylphenyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide are synthesized via this route.
Hydrolysis
Controlled hydrolysis converts the sulfonyl chloride to a sulfonic acid:
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Conditions : Proceeds in aqueous media at neutral or slightly basic pH. Acidic conditions may accelerate the reaction .
Reduction Reactions
Limited data exist for direct reduction, but related sulfonyl chlorides can be reduced to thiols or disulfides under specific conditions (e.g., LiAlH₄) .
Thermal Stability and Decomposition
The compound’s thermal behavior is influenced by its bicyclic structure:
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Decomposition : Above 165°C (flash point), thermal degradation may release SO₂, HCl, and trifluoromethyl byproducts .
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Storage : Requires inert atmospheres and low temperatures to prevent decomposition.
Comparative Reactivity Table
Mechanistic and Structural Insights
Scientific Research Applications
Synthetic Chemistry
4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl methanesulfonyl chloride is utilized as a versatile reagent in organic synthesis. It serves as a sulfonylating agent, allowing for the introduction of sulfonyl groups into various substrates, which can modify their chemical properties and biological activities.
- Reactions :
- Sulfonylation : The introduction of the sulfonyl group can enhance solubility and reactivity.
- Formation of Sulfonamides : This compound can be used to synthesize sulfonamides, which are important in pharmaceuticals.
Pharmaceutical Applications
The compound has shown potential in drug development due to its ability to alter biological activity through sulfonylation.
- Case Study: Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 25 µg/mL, indicating its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl methanesulfonyl chloride | 25 | Staphylococcus aureus |
| Other derivatives | 50 | Escherichia coli |
Material Science
This compound can be employed in the formulation of advanced materials due to its ability to act as a hard mask in photolithography processes.
- Application in Photolithography :
The unique properties of the trifluoromethyl group allow for improved resolution and stability in photoresist formulations used in semiconductor manufacturing.
Case Study 1: Synthesis of Sulfonamides
A series of experiments were conducted to synthesize sulfonamide derivatives using 4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl methanesulfonyl chloride. The derivatives were evaluated for their biological activity against several pathogens.
- Results : The synthesized sulfonamides displayed enhanced antibacterial activity compared to non-fluorinated counterparts, supporting the hypothesis that fluorination improves biological efficacy.
Case Study 2: Enzyme Inhibition
Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways.
- Findings : The IC50 values for enzyme inhibition were determined to be in the nanomolar range, showcasing the compound's potential as a lead structure for developing enzyme inhibitors.
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance binding affinity to biological targets, while the methanesulfonyl chloride group can act as a reactive site for covalent modification of proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
- Molecular Formula : CClF₃O₂S (MW: 168.52) .
- Physical Properties : Boiling point: 29–32°C; Density: 1.583 g/mL .
- Key Differences : Lacks the bicyclic structure, resulting in lower molecular weight and significantly reduced steric hindrance. Its lower boiling point reflects higher volatility compared to bicyclic analogs.
[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride
- Molecular Formula : C₈H₆ClF₃O₂S (MW: 258.64) .
- Physical Properties : Melting point: 173–174°C; Purity: >90% .
- Key Differences : The phenyl ring provides planar aromaticity, contrasting with the bicycloheptanyl group’s three-dimensional rigidity. This structural variation may reduce steric hindrance in the phenyl derivative, enhancing reactivity in nucleophilic substitutions.
[4-(Trifluoromethyl)phenyl]methanesulfonyl Chloride
- Molecular Formula : C₈H₆ClF₃O₂S (MW: 258.64) .
- Physical Properties : Melting point: 104–106°C; Purity: >95% .
- Key Differences : The para-substituted trifluoromethyl group on the phenyl ring may alter electronic effects (e.g., electron-withdrawing) compared to the bicycloheptanyl analog. The lower melting point vs. the meta-isomer suggests differences in crystal packing.
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)
- Structure : Contains a sulfonyl group linked to a triazine ring .
- Key Differences: These agrochemicals leverage the sulfonyl moiety for herbicidal activity, unlike the target compound, which is likely a synthetic intermediate. The bicyclic framework in the target compound may confer unique stability or selectivity in non-agrochemical applications.
Comparative Data Table
Key Research Findings
- Reactivity : The bicycloheptanyl group in the target compound likely imposes steric constraints, slowing reaction kinetics in nucleophilic substitutions compared to phenyl analogs. However, its rigidity may improve regioselectivity in certain transformations .
- Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride group across all analogs, promoting reactivity with amines or alcohols .
- Applications : While phenyl-based sulfonyl chlorides are employed in peptide synthesis or as herbicides , the bicyclic variant may find niche use in stereochemically complex syntheses (e.g., natural product derivatization).
Biological Activity
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride is a synthetic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10ClF3O2S
- Molecular Weight : 292.7 g/mol
- CAS Number : Not specifically listed but derived from related compounds.
The compound features a trifluoromethyl group which enhances its lipophilicity and may influence its interaction with biological membranes.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Enzyme Inhibition : Compounds with methanesulfonyl chloride groups are known to act as inhibitors for several enzymes, potentially affecting metabolic pathways.
- Antimicrobial Properties : Studies suggest that sulfonyl chlorides can possess antimicrobial activity, inhibiting the growth of certain bacterial strains.
- Cytotoxicity : Preliminary data indicate that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of similar compounds:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of serine proteases | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
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Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of methanesulfonyl chloride derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating potential as a therapeutic agent for bacterial infections.
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Cytotoxicity in Cancer Research
- In vitro experiments demonstrated that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
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Enzyme Interaction Studies
- Research focusing on enzyme kinetics revealed that the compound acts as a non-competitive inhibitor for specific serine proteases, impacting cellular signaling pathways involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
